molecular formula C16H17FN4OS B5852386 2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide

2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide

Cat. No. B5852386
M. Wt: 332.4 g/mol
InChI Key: KLMGUQGJVDEPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPH is a member of the hydrazinecarbothioamide family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of DAPH is not fully understood. However, several studies have suggested that DAPH exerts its biological activities by inhibiting specific enzymes and proteins. For example, DAPH has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and transcription. Additionally, DAPH has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
DAPH has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that DAPH can induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes. In vivo studies have shown that DAPH can inhibit tumor growth and reduce inflammation. However, the exact biochemical and physiological effects of DAPH are still being investigated.

Advantages and Limitations for Lab Experiments

One of the advantages of using DAPH in lab experiments is its relative ease of synthesis. Additionally, DAPH has been shown to exhibit potent biological activities at low concentrations, making it a promising candidate for further research. However, one of the limitations of using DAPH in lab experiments is its potential toxicity. Therefore, careful consideration should be given to the dosage and administration of DAPH in experimental settings.

Future Directions

There are several future directions for the research on DAPH. One of the directions is to investigate the potential of DAPH as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to explore the use of DAPH in agriculture as an alternative to conventional pesticides. Additionally, the synthesis of novel DAPH derivatives and their biological activities could be investigated to expand the potential applications of DAPH.
In conclusion, DAPH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DAPH is a straightforward process, and it has been extensively studied for its biological activities. The mechanism of action of DAPH is not fully understood, and its biochemical and physiological effects are still being investigated. DAPH has several advantages and limitations for lab experiments, and there are several future directions for the research on DAPH.

Synthesis Methods

The synthesis of DAPH involves the reaction of 4-(dimethylamino)benzoyl chloride with 4-fluoroaniline in the presence of sodium hydride. The resulting product is then treated with carbon disulfide and hydrazine hydrate to obtain 2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide. The synthesis of DAPH is a straightforward process and has been reported in several scientific publications.

Scientific Research Applications

DAPH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DAPH has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, DAPH has been reported to have insecticidal and fungicidal properties. In material science, DAPH has been used as a building block for the synthesis of various functional materials.

properties

IUPAC Name

1-[[4-(dimethylamino)benzoyl]amino]-3-(4-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4OS/c1-21(2)14-9-3-11(4-10-14)15(22)19-20-16(23)18-13-7-5-12(17)6-8-13/h3-10H,1-2H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMGUQGJVDEPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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